molecular formula C14H17N3O B1401031 (2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine CAS No. 1361112-73-3

(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine

货号: B1401031
CAS 编号: 1361112-73-3
分子量: 243.3 g/mol
InChI 键: FNEWZKWCGBAAKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) signaling pathways. Its primary research value lies in the investigation of myeloproliferative neoplasms and acute myeloid leukemia (AML), where constitutive activation of JAK2 and FLT3 are common oncogenic drivers. Studies have demonstrated its efficacy in suppressing the proliferation of JAK2 V617F-positive Ba/F3 cells and hematopoietic progenitor cells from polycythemia vera patients , highlighting its utility as a pharmacological tool for dissecting JAK-STAT signaling in hematological malignancies. Furthermore, its inhibitory action on FLT3, including the oncogenic FLT3-ITD mutant, positions it as a critical compound for exploring targeted therapeutic strategies in AML models. This molecule serves as a valuable chemical probe for elucidating the pathophysiological roles of JAK2 and FLT3 in cellular proliferation and survival, providing key insights for preclinical drug discovery.

属性

IUPAC Name

N-(2,6-dimethylphenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-4-3-5-10(2)13(9)16-14-11-8-15-7-6-12(11)18-17-14/h3-5,15H,6-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEWZKWCGBAAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NOC3=C2CNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine (CAS Number: 1361112-73-3) is a heterocyclic amine that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N3O
  • Molecular Weight : 243.3 g/mol
  • IUPAC Name : N-(2,6-dimethylphenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridin-3-amine

Research indicates that this compound acts on various biological pathways. Its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neuropharmacology. The isoxazole moiety is particularly noted for its role in modulating ion channels and G protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways.

Anticholinergic Effects

Studies have demonstrated that compounds with similar structural motifs exhibit anticholinergic properties. The inhibition of acetylcholine receptors can lead to various therapeutic effects in conditions such as Parkinson's disease and other neurological disorders.

Inhibition of Chitin Synthesis

Recent research has shown that derivatives of isoxazoles can inhibit chitin synthesis in insect models. This is particularly relevant for agricultural applications as it could lead to the development of new insecticides. The compound's activity was quantitatively measured using cultured integument from Chilo suppressalis, with significant inhibition observed at specific concentrations (IC50 values) .

Neuroprotective Properties

The tetrahydro-isoxazolo-pyridine structure suggests potential neuroprotective effects. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. Experimental models indicate that these compounds can enhance neuronal survival under stress conditions .

Case Study 1: Insecticidal Activity

A study focused on the insecticidal properties of isoxazole derivatives found that certain compounds significantly inhibited chitin synthesis in C. suppressalis. The results indicated a strong correlation between structural modifications and biological activity, suggesting that the compound may serve as a lead for developing new insecticides .

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cell lines treated with the compound revealed a reduction in markers of oxidative stress and apoptosis. The findings suggest that the compound may offer protective benefits against neurodegenerative conditions .

Table 1: Inhibitory Activity of Isoxazole Derivatives on Chitin Synthesis

CompoundpIC50 ValueRemarks
Compound A5.1Strong chitin synthesis inhibitor
Compound B4.8Moderate activity
This compound5.0Significant inhibition observed

Table 2: Neuroprotective Effects in Neuronal Cell Lines

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control100-
Compound X8530
This compound7840

相似化合物的比较

Thiazepine Analogues

N-(2,6-Dimethylphenyl)-4,5,6,7-tetrahydro-1,3-thiazepin-2-amine (CAS: 200337-29-7) replaces the isoxazole oxygen with sulfur, forming a 1,3-thiazepine ring. This substitution alters electronic properties and metabolic stability.

Tetrahydroimidazo[4,5-c]pyridines

Compounds like tetrahydroimidazo[4,5-c]pyridine derivatives (e.g., compound 4 in ) share the saturated pyridine core but incorporate an imidazole ring instead of isoxazole. These derivatives demonstrate inhibitory activity against Porphyromonas gingivalis glutaminyl cyclase (QC), highlighting their utility in antimicrobial applications. Substituents at the C4 position (e.g., benzaldehyde-derived groups) significantly modulate potency .

Isoxazole Derivatives with Antitumor Activity

4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridines (Compounds 9–13)

A series of derivatives with modifications at the amine position (e.g., arylalkyl or heteroaryl groups) were evaluated for pro-apoptotic activity. These compounds induced early and late apoptosis in K562 leukemic cells, with compound 13 showing the highest efficacy (IC₅₀ = 8.2 µM). Mechanistic studies suggested caspase-3 activation and mitochondrial membrane depolarization as key pathways .

Gaboxadol (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one)

Gaboxadol (CAS: 64603-91-4) shares the tetrahydro-isoxazole-pyridine core but lacks the 2,6-dimethylphenyl substituent. Clinically used for insomnia, gaboxadol acts as a GABAₐ receptor agonist, illustrating how minor structural changes redirect biological activity from antitumor to neurological targets .

Thiazolo and Thieno Analogues

Thiazolo[4,5-c]pyridines

Hoffmann-La Roche’s thiazolo[4,5-c]pyridine derivatives (e.g., (2-methyl-7-pyridin-3-yl-thiazolo[4,5-c]pyridin-4-yl)-(4-methyl-thiazol-2-yl)-amine) feature a sulfur-containing thiazole ring. These compounds act as metabotropic glutamate receptor antagonists, showing promise in treating neurological disorders. Methyl and halogen substitutions on the pyridine ring enhance receptor affinity .

Thieno[2,3-c]pyridines

The compound {[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine incorporates a thiophene ring fused to pyridine. Limited biological data are available, but such structures are explored in kinase inhibition .

Functional and Pharmacokinetic Comparisons

Table 1. Key Properties of Selected Analogues

Compound Name Core Structure Molecular Formula Key Activity Reference
Target Compound Isoxazolo[4,5-c]pyridine C₁₄H₁₇N₃O Antiproliferative (K562 cells)
N-(2,6-Dimethylphenyl)-1,3-thiazepin-2-amine Thiazepine C₁₃H₁₇N₂S Undefined (structural analogue)
Gaboxadol Isoxazolo[5,4-c]pyridine C₆H₈N₂O₂ GABAₐ agonist (insomnia)
Thiazolo[4,5-c]pyridine derivative Thiazolo[4,5-c]pyridine C₁₄H₁₂N₄S₂ mGluR antagonist

Key Observations:

  • Sulfur vs. Oxygen : Thiazepine and thiazolo analogues exhibit higher metabolic stability but may suffer from reduced solubility compared to isoxazole derivatives .
  • Therapeutic Scope: Minor core modifications (e.g., isoxazole vs. thiazole) drastically alter target specificity, as seen in gaboxadol’s neurological activity versus the antitumor focus of the target compound .

准备方法

General Synthetic Strategy

The synthesis of (2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine typically involves:

  • Construction of the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine core.
  • Introduction of the amine group at the 3-position.
  • Coupling or substitution with the 2,6-dimethylphenyl amine moiety.

The preparation is often carried out via cyclization reactions forming the isoxazole ring fused to a partially saturated pyridine, followed by amination steps.

Preparation of the 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridin-3-ol Intermediate

This intermediate is a key precursor to the target compound. A patented process describes an efficient synthesis of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (gaboxadol), which shares the tetrahydro-isoxazolo fused pyridine core:

  • Step 1: Ring Opening and Esterification
    Pyrrolidin-2-one undergoes ring opening with methyl or ethyl alcohol in the presence of an anhydrous acid (methanesulfonic acid) under water-free conditions. This yields dimethyl 5-hydroxy-3,6-dihydropyridine-1,4-dicarboxylate (Compound II) as a solid intermediate with good atom economy and yield.

  • Step 2: Cyclization and Further Functionalization
    The intermediate is then cyclized to form the tetrahydroisoxazolo ring system, typically by treatment with bases such as potassium carbonate or triethylamine in non-polar solvents like toluene or heptane. This process can be performed in a one-pot manner, facilitating industrial scalability and efficiency.

The advantage of this method is the avoidance of protecting groups and the direct formation of the key intermediate with high purity and yield.

Synthesis of Isoxazolo[4,5-b]pyridin-3-amine Derivatives

A related isoxazolo[4,5-b]pyridin-3-amine compound has been prepared via:

  • Reacting 3-fluoropicolinonitrile with acetohydroxamic acid in aqueous potassium carbonate solution at 50 °C for 24 hours.
  • The reaction yields the aminoisoxazole as a crystalline solid with a 79% isolated yield after filtration and drying.

This method highlights the use of hydroxamic acid derivatives to form the isoxazole ring fused to the pyridine and introduce the amine functionality at the 3-position.

Amination with 2,6-Dimethylphenyl Moiety

The final step to obtain this compound involves nucleophilic substitution or coupling reactions where the amine group on the tetrahydro-isoxazolo[4,5-c]pyridine intermediate is reacted with a 2,6-dimethylphenyl amine or its activated derivative.

  • This can be achieved by direct amination using amine coupling reagents or via reductive amination if the intermediate contains a suitable aldehyde or ketone functionality.
  • Reaction conditions typically involve mild bases (e.g., potassium carbonate), polar aprotic solvents (e.g., dimethylformamide), and controlled temperatures (0–50 °C) to optimize yield and selectivity.

Summary Table of Key Preparation Steps

Step Reactants / Intermediates Conditions Outcome / Yield Notes
1 Pyrrolidin-2-one + MeOH + Methanesulfonic acid Anhydrous, room temp to reflux Dimethyl 5-hydroxy-3,6-dihydropyridine-1,4-dicarboxylate (solid) Good atom economy, no protecting groups
2 Intermediate + Base (K2CO3 or Et3N) + Non-polar solvent 20–50 °C, 1–24 h Cyclized tetrahydroisoxazolo[4,5-c]pyridin-3-ol One-pot synthesis, scalable
3 3-Fluoropicolinonitrile + Acetohydroxamic acid + K2CO3 (aq) 50 °C, 24 h Isoxazolo[4,5-b]pyridin-3-amine, 79% yield Crystalline solid isolated by filtration
4 Tetrahydroisoxazolo intermediate + 2,6-dimethylphenyl amine DMF or similar, base, 0–50 °C Target amine compound Amination via nucleophilic substitution or reductive amination

Research Findings and Notes

  • The use of acetohydroxamic acid and potassium carbonate in water provides a mild and efficient route to aminoisoxazole derivatives, which are important pharmacophores.
  • Avoidance of protecting groups and water-free conditions in the ring-opening step improve atom economy and reduce purification steps.
  • The tetrahydroisoxazolo fused pyridine scaffold is a privileged structure in medicinal chemistry, and its preparation methods are optimized for yield and scalability.
  • The amination step with 2,6-dimethylphenyl amine requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine, and what critical reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of the isoxazole ring and subsequent functionalization. Key steps include:

  • Cyclocondensation : Use of hydroxylamine derivatives to form the isoxazole ring under acidic conditions (e.g., HCl/EtOH) .
  • Amine Coupling : Buchwald-Hartwig or Ullmann-type couplings to introduce the 2,6-dimethylphenyl group, requiring palladium catalysts and ligands (e.g., Xantphos) .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Conditions : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.1 for amine:halide) are essential to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the isoxazole ring and substituent positions (e.g., δ 2.3 ppm for methyl groups) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with MS detection (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 296.2) .
  • Elemental Analysis : Deviation <0.4% for C, H, N to confirm purity .

Advanced Research Questions

Q. How do structural modifications to the isoxazolo[4,5-c]pyridine core affect the compound’s binding affinity to target receptors (e.g., serotonin or dopamine receptors)?

  • Methodology :

  • SAR Studies : Synthesize analogs with variations in methyl group positions or heteroatom substitutions (e.g., replacing O with S in the isoxazole ring).
  • In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor binding pockets (e.g., 5-HT₂A serotonin receptor) .
  • In Vitro Assays : Radioligand binding assays (IC₅₀ values) to quantify affinity changes. For example, removal of 2,6-dimethyl groups reduced affinity by 10-fold in dopamine D₂ receptors .

Q. What experimental strategies can resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability (%F) via intravenous/oral dosing in rodents, with LC-MS/MS quantification of plasma concentrations .
  • Metabolite Identification : Use hepatic microsomes (human/rat) and UPLC-QTOF-MS to detect active/inactive metabolites affecting efficacy .
  • Tissue Distribution Studies : Autoradiography or whole-body PET imaging to assess blood-brain barrier penetration .

Q. How can researchers optimize the compound’s solubility and metabolic stability without compromising target engagement?

  • Methodology :

  • Prodrug Design : Introduce phosphate or ester groups at the amine moiety to enhance aqueous solubility (tested via shake-flask method) .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., oxidation at the tetrahydro-pyridine ring) and block them with fluorine substitutions .
  • Co-crystallization : X-ray diffraction with target enzymes (e.g., kinases) to guide minimal structural changes for stability .

Data Contradiction Analysis

Observed Contradiction Hypothesis Resolution Strategy Reference
High in vitro IC₅₀ but low in vivo activityPoor bioavailability or rapid metabolismConduct hepatic extraction ratio (HER) assays and formulate with cyclodextrin to enhance solubility
Variability in receptor binding data across labsDifferences in membrane preparation (e.g., GPCR stabilization)Standardize assay protocols (e.g., use recombinant receptors in HEK293 cells)

Key Structural Analogues

Compound NameStructural VariationKey PropertyReference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amineFluorophenyl substitutionEnhanced 5-HT₆ receptor selectivity (Ki = 2.3 nM)
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amineTriazole ring substitutionImproved metabolic stability (t₁/₂ = 4.2 hrs in human microsomes)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine
Reactant of Route 2
(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。